Piperidine-4-carbonitrile hydrochloride

Solubility Formulation Salt Selection

Piperidine-4-carbonitrile hydrochloride is a solid, water-soluble piperidine building block ideal for CNS drug discovery. Its nitrile group enables diverse functionalizations, and its solid form ensures accurate weighing for aqueous reactions or solid-phase synthesis, unlike the liquid free base. Supplied at ≥95% purity, it is a cost-effective, high-yield intermediate for scale-up.

Molecular Formula C6H11ClN2
Molecular Weight 146.62 g/mol
CAS No. 240401-22-3
Cat. No. B1370372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-4-carbonitrile hydrochloride
CAS240401-22-3
Molecular FormulaC6H11ClN2
Molecular Weight146.62 g/mol
Structural Identifiers
SMILESC1CNCCC1C#N.Cl
InChIInChI=1S/C6H10N2.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-4H2;1H
InChIKeyPKMPMUHWHIIFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine-4-carbonitrile Hydrochloride (CAS 240401-22-3): Core Physicochemical and Hazard Profile for Research Procurement


Piperidine-4-carbonitrile hydrochloride (CAS 240401-22-3) is a heterocyclic building block consisting of a piperidine ring with a nitrile group at the 4-position, presented as a hydrochloride salt with molecular formula C₆H₁₁ClN₂ and molecular weight 146.62 g/mol . The compound is a white to off-white solid with a melting point of 201–204 °C and is typically supplied at purities of ≥95% to 98% [1]. It is classified under GHS as Acute Toxicity Category 4 (harmful if swallowed, in contact with skin, or if inhaled) and as a Category 2 skin and eye irritant, requiring standard laboratory safety precautions [2]. This compound serves primarily as a versatile intermediate for the synthesis of more complex piperidine-based molecules, rather than as a direct active pharmaceutical ingredient .

Why Piperidine-4-carbonitrile Hydrochloride Cannot Be Casually Substituted with Free Base or Other Piperidine Analogs


Substituting Piperidine-4-carbonitrile hydrochloride with its free base (4-cyanopiperidine, CAS 4395-98-6) or other piperidine derivatives (e.g., piperidine-4-carboxylic acid) introduces critical changes in physical state, solubility, and reactivity that can derail synthetic protocols. The free base is a liquid with a boiling point of 226.4 °C and limited water solubility, whereas the hydrochloride salt is a solid with a melting point of 201–204 °C and significantly enhanced aqueous solubility . This difference in physical form directly impacts handling, weighing accuracy, and compatibility with aqueous reaction conditions. Furthermore, the nitrile group at the 4-position provides distinct reactivity (e.g., hydrolysis to amides/carboxylic acids, reduction to amines) and physicochemical properties (e.g., lipophilicity, hydrogen-bonding potential) that are absent in 4-carboxylic acid analogs or N-substituted derivatives, making direct interchange impossible without fundamentally altering downstream synthetic outcomes .

Quantitative Evidence Guide for Piperidine-4-carbonitrile Hydrochloride: Comparative Data for Informed Procurement


Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of piperidine-4-carbonitrile demonstrates markedly improved water solubility compared to its free base counterpart. While the free base (4-cyanopiperidine, CAS 4395-98-6) is described as a liquid with low water solubility, the hydrochloride salt (CAS 240401-22-3) is a solid that is soluble in water . This difference is a direct consequence of salt formation, which increases the compound's polarity and its ability to interact with aqueous media. Computed solubility values for the hydrochloride salt (as the free base species) range from 8.07 mg/mL (0.055 mol/L) by the ESOL method to 10.5 mg/mL (0.0718 mol/L) by the Ali method, placing it in the 'Soluble' to 'Very Soluble' classification .

Solubility Formulation Salt Selection Synthetic Chemistry

Lipophilicity: Computed logP Values for Predicting Membrane Permeability

The lipophilicity of piperidine-4-carbonitrile hydrochloride, as represented by its logP, is a critical parameter for predicting its behavior in biological systems. Computed logP values for the neutral species (piperidine-4-carbonitrile) range from 0.0 (iLOGP) to 1.08 (SILICOS-IT), with a consensus logP of 0.65 . This moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability. In contrast, the reported logP for the free base is 0.83838 . While the difference is small, the salt form's ionization state in physiological conditions will further influence its actual distribution coefficient (logD), making it distinct from the neutral free base in biological matrices.

Lipophilicity ADME Drug Design Bioavailability

Synthetic Yield: A Scalable and Reproducible Preparation Method

The synthesis of piperidine-4-carbonitrile hydrochloride from isonipecotamide (4-piperidinecarboxamide) using thionyl chloride and a formamide in n-propyl acetate is a well-documented and scalable method [1]. This process yields the hydrochloride salt directly with a reported yield of 73% of theoretical value and a purity of 95% by quantitative NMR analysis [1][2]. In comparison, alternative synthetic routes for related piperidine-4-carbonitrile derivatives, such as 4-(4-chlorophenyl)piperidine-4-carbonitrile, also report yields around 73% . However, the direct synthesis of the hydrochloride salt eliminates a separate salt formation step, offering a more streamlined and cost-effective route for procurement of the final desired form.

Synthetic Chemistry Process Chemistry Yield Purity

Purity and Physical Form: Solid vs. Liquid Handling Advantages

Piperidine-4-carbonitrile hydrochloride is a solid at room temperature with a melting point of 201–204 °C, supplied as a white to almost white powder or crystals [1]. This physical form contrasts sharply with its free base analog, 4-cyanopiperidine (CAS 4395-98-6), which is a colorless to pale yellow liquid with a boiling point of 226.4 °C . The solid hydrochloride form allows for more accurate weighing, easier handling, and reduced volatility compared to the liquid free base, minimizing exposure risks and ensuring precise stoichiometry in reactions . Commercially, the hydrochloride is available in high purity grades, typically ≥95% to 98%, ensuring consistent performance in sensitive applications .

Purity Physical Form Handling Storage Weighing

Recommended Application Scenarios for Piperidine-4-carbonitrile Hydrochloride Based on Quantitative Evidence


Aqueous-Phase Synthesis and Bioconjugation Chemistry

The hydrochloride salt's enhanced water solubility, as established in Section 3, makes it the preferred form for reactions conducted in aqueous media. This includes nucleophilic substitutions, amide couplings, and bioconjugation reactions where the free base would have limited solubility and could precipitate, leading to incomplete reactions and difficult purifications. The solid form also simplifies handling and accurate weighing for these procedures .

Precursor to CNS-Penetrant Drug Candidates

The computed lipophilicity values (consensus logP ~0.65) and the established ability of piperidine scaffolds to cross the blood-brain barrier suggest that derivatives of piperidine-4-carbonitrile hydrochloride are suitable for developing central nervous system (CNS) therapeutics. Researchers can use this intermediate to synthesize libraries of compounds with predicted brain penetration, leveraging the nitrile group as a handle for further functionalization [1].

Scalable Process Chemistry for Kilogram-Scale Production

The documented, high-yielding (73%) synthetic route from isonipecotamide, which directly yields the hydrochloride salt, supports its use in process chemistry and scale-up. The avoidance of a separate salt-formation step, combined with the solid's ease of handling and high commercial purity, makes this compound an attractive and cost-effective starting material for larger-scale syntheses of pharmaceutical intermediates or fine chemicals [2].

Solid-Phase Peptide Synthesis (SPPS) and Solid-Supported Reagents

The solid, crystalline nature of piperidine-4-carbonitrile hydrochloride makes it ideal for use in solid-phase synthesis. Unlike the liquid free base, it can be accurately weighed and dispensed as a solid reagent for loading onto resins or for use in solid-supported synthesis protocols. Its high purity ensures that reactions on solid support are not compromised by impurities, leading to cleaner final products after cleavage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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